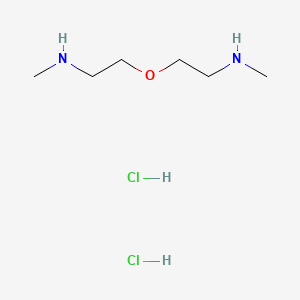
2,2'-Oxybis(N-methylethanamine) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Oxybis(N-methylethanamine) dihydrochloride is a chemical compound with the molecular formula C6H16N2O·2HCl. It is also known as 2,2’-Oxybis(N-methylethanamine) dihydrochloride and is used in various chemical and industrial applications. This compound is characterized by its two N-methylethanamine groups connected by an oxygen atom, forming a symmetrical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(N-methylethanamine) dihydrochloride typically involves the reaction of N-methylethanamine with an appropriate oxygen-containing reagent. One common method is the reaction of N-methylethanamine with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxybis(N-methylethanamine) dihydrochloride involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through various techniques such as distillation, crystallization, or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxybis(N-methylethanamine) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various halogenating agents, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated products, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
2,2’-Oxybis(N-methylethanamine) dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of biochemical pathways and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2’-Oxybis(N-methylethanamine) dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as changes in enzyme activity, receptor signaling, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2,2’-Oxybis(ethylamine) dihydrochloride: This compound has a similar structure but with ethylamine groups instead of N-methylethanamine groups.
2-Aminoethyl ether dihydrochloride: Another similar compound with a slightly different structure and functional groups.
Uniqueness
2,2’-Oxybis(N-methylethanamine) dihydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that may not be achievable with similar compounds.
Properties
Molecular Formula |
C6H18Cl2N2O |
|---|---|
Molecular Weight |
205.12 g/mol |
IUPAC Name |
N-methyl-2-[2-(methylamino)ethoxy]ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2O.2ClH/c1-7-3-5-9-6-4-8-2;;/h7-8H,3-6H2,1-2H3;2*1H |
InChI Key |
HWCKRYKGLJFOST-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOCCNC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



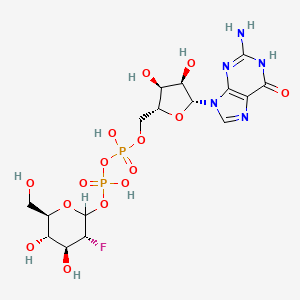
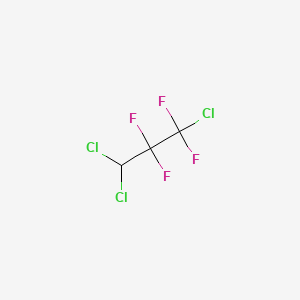
![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)


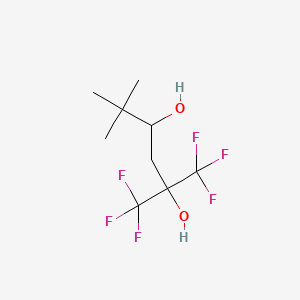
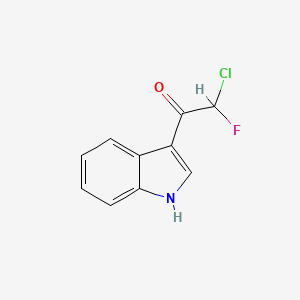
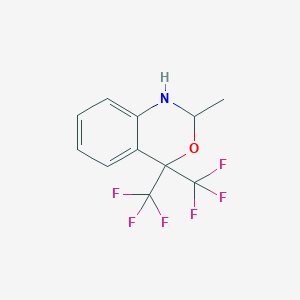

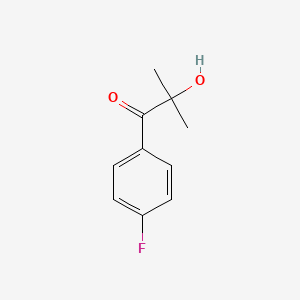
![N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide](/img/structure/B13420375.png)

![(1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420386.png)
